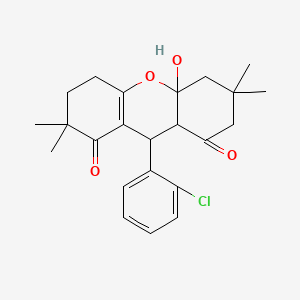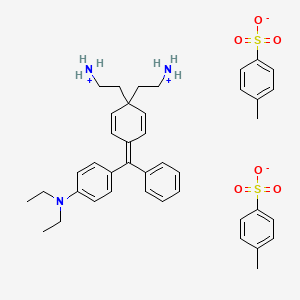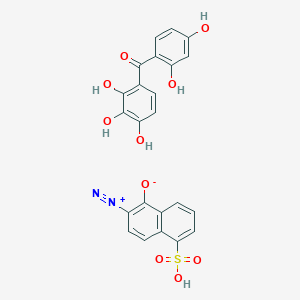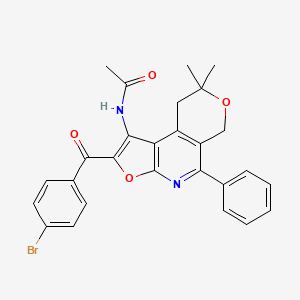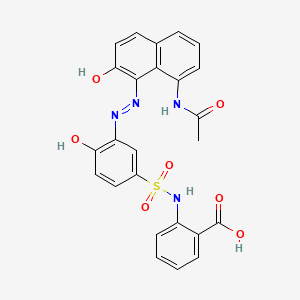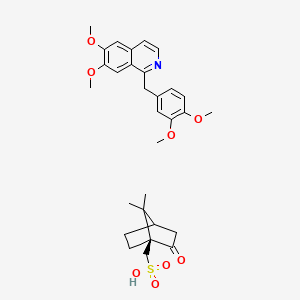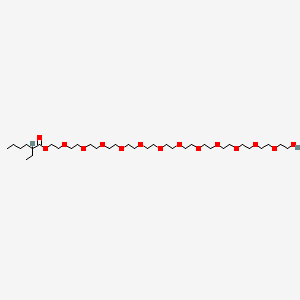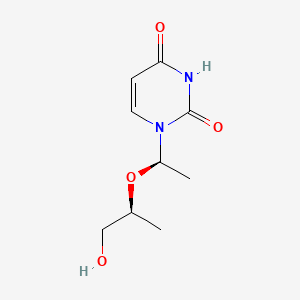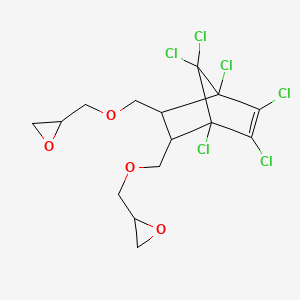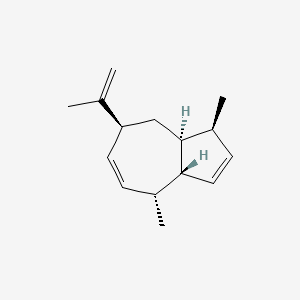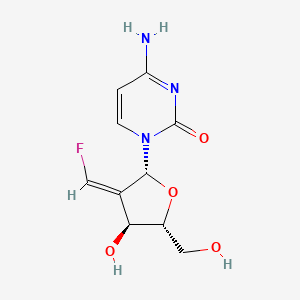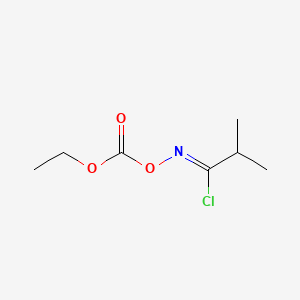
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. This compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom and a methyl group attached to the carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for temperature control and reagent addition ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted imidoyl derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and amine.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Amines: Used in substitution reactions to form imidoyl derivatives.
Water: Used in hydrolysis reactions.
Lithium Aluminum Hydride: Used in reduction reactions.
Major Products Formed
Substituted Imidoyl Derivatives: Formed from substitution reactions.
Carboxylic Acid and Amine: Formed from hydrolysis reactions.
Amine: Formed from reduction reactions.
Scientific Research Applications
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidoyl derivatives.
Biology: Used in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride involves its reactivity with nucleophiles. The ethoxycarbonyl group enhances the electrophilicity of the imidoyl chloride, making it more reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations to form new compounds.
Comparison with Similar Compounds
Similar Compounds
- N-((Methoxycarbonyl)oxy)-2-methylpropanimidoyl chloride
- N-((Butoxycarbonyl)oxy)-2-methylpropanimidoyl chloride
- N-((Isopropoxycarbonyl)oxy)-2-methylpropanimidoyl chloride
Uniqueness
N-((Ethoxycarbonyl)oxy)-2-methylpropanimidoyl chloride is unique due to the presence of the ethoxycarbonyl group, which provides a balance between reactivity and stability. This makes it a versatile reagent in organic synthesis compared to its analogs with different alkoxycarbonyl groups.
Properties
CAS No. |
127080-02-8 |
|---|---|
Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
[(Z)-(1-chloro-2-methylpropylidene)amino] ethyl carbonate |
InChI |
InChI=1S/C7H12ClNO3/c1-4-11-7(10)12-9-6(8)5(2)3/h5H,4H2,1-3H3/b9-6- |
InChI Key |
YQYHOEKQWDMNLD-TWGQIWQCSA-N |
Isomeric SMILES |
CCOC(=O)O/N=C(/C(C)C)\Cl |
Canonical SMILES |
CCOC(=O)ON=C(C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


